3-Methoxy-1H-indole

Vue d'ensemble

Description

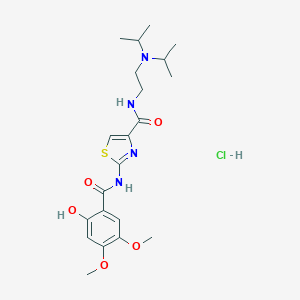

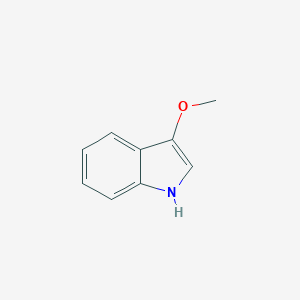

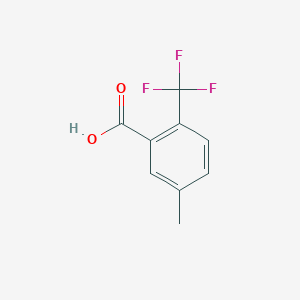

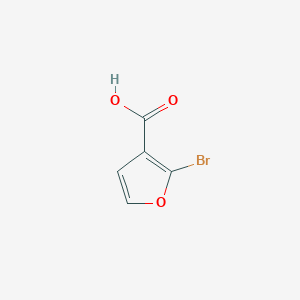

3-Methoxy-1H-indole, also known as 1H-indol-3-yl methyl ether, is an organic compound with the molecular formula C9H9NO . It is a solid substance .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest for researchers. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-1H-indole consists of a benzene ring fused to the 2,3-positions of a pyrrole ring . The InChI code for this compound is 1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7 (8)9/h2-6,10H,1H3 .

Physical And Chemical Properties Analysis

3-Methoxy-1H-indole is a solid substance . It has a molecular weight of 147.18 . The compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

1-Methoxyindole-3-carbaldehyde, a form of 3-Methoxy-1H-indole, is a versatile electrophile undergoing regioselective reactions with various nucleophiles. This produces 2-substituted indole-3-carbaldehydes, which are significant in indole chemistry. Such reactions are key to synthesizing new compounds with potential biological activities (Yamada et al., 2012).

Antioxidant Activities

Studies on natural indole-3-carbinol derivatives, including 3-Methoxy-1H-indole variants, have shown significant antioxidant properties. Such compounds are crucial in self-healing processes and may have dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).

Catalyzed Selective Coupling

3-Methoxy-1H-indole derivatives are used in Rh(III)-catalyzed selective couplings, yielding diverse products with both C-C and C-N bond formations. This method is important for synthesizing complex organic compounds (Zheng, Zhang, & Cui, 2014).

Stem Cell Research

Certain compounds derived from 3-Methoxy-1H-indole are significant in embryonic stem cell research. They influence gene expression and epigenetic modifications, impacting stem cell self-renewal capacities, which is crucial for regenerative medicine applications (Sun et al., 2022).

Anticancer Research

Variants of 3-Methoxy-1H-indole, like 8-methoxypyrazino[1,2-a]indole, have been identified as potent antiproliferative agents against certain cancer cells, providing a basis for designing more effective anticancer drugs (Romagnoli et al., 2009).

Imaging Tracer Development

2,3-Diaryl-substituted indoles containing methoxy groups are being explored for their potential as positron emission tomography (PET) tracers and optical imaging, aiding in disease diagnosis and treatment monitoring (Laube et al., 2014).

Synthesis of Novel Derivatives

Methoxy derivatives of 2-phenyl-1H-benz[g]indole have been synthesized, offering new pathways in organic chemistry and potential applications in drug development (Ferlin, Chiarelotto, & Malesani, 1989).

Antimicrobial Potential

Some derivatives of 3-Methoxy-1H-indole have demonstrated potential as antimicrobial agents, indicating their utility in developing new antibiotics or antifungal drugs (Kalshetty, Gani, & Kalashetti, 2012).

Selective Antagonists

Certain 3-Methoxy-1H-indole derivatives have been identified as selective antagonists in biochemical pathways, useful for therapeutic applications (Chen et al., 2016).

Endophytic Fungus Research

Compounds like 1-methoxy-1H-indol-3-ethanol have been isolated from endophytic fungi, contributing to the understanding of plant-fungus interactions and potential applications in agriculture and medicine (Luo et al., 2013).

Alzheimer's Disease Treatment

Derivatives of 3-Methoxy-1H-indole have been explored for the treatment of Alzheimer's Disease, showing potential as serotonin receptor antagonists and contributing to cognitive disorder therapies (Nirogi et al., 2017).

Safety And Hazards

Orientations Futures

Indole derivatives, including 3-Methoxy-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

3-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZUORTXOCQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548026 | |

| Record name | 3-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1H-indole | |

CAS RN |

16712-55-3 | |

| Record name | 3-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)